3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine
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Overview
Description
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Benzyloxy Group Introduction:
Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or ethoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the ethoxy group, making it less versatile in certain applications.
2-(Benzyloxy)ethoxy)pyridine: Lacks one benzyloxy group, which may affect its reactivity and biological activity.
3-(Ethoxy)pyridine: Lacks both benzyloxy groups, resulting in different chemical and biological properties.
Uniqueness
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine stands out due to the presence of both benzyloxy and ethoxy groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenylmethoxy-2-(2-phenylmethoxyethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-8-18(9-4-1)16-23-14-15-24-21-20(12-7-13-22-21)25-17-19-10-5-2-6-11-19/h1-13H,14-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHDJULJWZNDND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454449 |
Source
|
Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156840-57-2 |
Source
|
Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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